molecular formula C5H11NO3S B12086127 (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine

Cat. No.: B12086127
M. Wt: 165.21 g/mol
InChI Key: MJBKGJGTYRILEU-UHFFFAOYSA-N
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Description

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine is a chemical compound with the molecular formula C4H9NO3S. It is characterized by a thietane ring, which is a four-membered ring containing a sulfur atom. The compound also features a methoxy group and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thietane derivative with methanol and ammonia under specific conditions to introduce the methoxy and amine groups. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The methoxy and amine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and thioethers.

    Substitution: Formation of various substituted thietane derivatives.

Scientific Research Applications

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to specific biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,1-dioxo-thietan-3-YL)methanamine
  • (3-Ethoxy-1,1-dioxo-thietan-3-YL)methanamine
  • (3-Propoxy-1,1-dioxo-thietan-3-YL)methanamine

Uniqueness

(3-Methoxy-1,1-dioxo-thietan-3-YL)methanamine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the methoxy group differentiates it from other similar compounds, influencing its solubility, reactivity, and interactions with other molecules.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

(3-methoxy-1,1-dioxothietan-3-yl)methanamine

InChI

InChI=1S/C5H11NO3S/c1-9-5(2-6)3-10(7,8)4-5/h2-4,6H2,1H3

InChI Key

MJBKGJGTYRILEU-UHFFFAOYSA-N

Canonical SMILES

COC1(CS(=O)(=O)C1)CN

Origin of Product

United States

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